1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine
Description
1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine (IUPAC name: 5-(4-chlorophenyl)-2-methylpyrazol-3-amine) is a pyrazole derivative featuring a 4-chlorophenyl substituent at position 1 and a methyl group at position 5 of the pyrazole ring. It is cataloged as a primary amine with the molecular formula C₁₀H₁₀ClN₃ and molecular weight 207.66 g/mol . Its SMILES notation (CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N) highlights the structural arrangement of substituents, which influence electronic and steric properties .
Properties
Molecular Formula |
C10H10ClN3 |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H10ClN3/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3 |
InChI Key |
NILLVOYJYLUZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies for Pyrazole Derivatives
The synthesis of pyrazole derivatives, including 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine, typically involves condensation reactions between hydrazines and appropriate carbonyl compounds or their equivalents. The pyrazole ring is constructed through cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or similar substrates.
Specific Preparation Routes for 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine
Condensation of Hydrazines with Carbonyl Compounds
A common approach involves the reaction of 4-chlorophenylhydrazine with methyl-substituted β-ketoesters or β-diketones, followed by cyclization to form the pyrazole ring. This method is supported by general pyrazole synthesis protocols where hydrazine derivatives condense with carbonyl compounds under reflux in ethanol or other solvents with catalytic bases such as piperidine.
One-Pot Dehydrogenation and Substitution Processes
A patent (WO2016113741A1) describes a one-pot process that could be adapted for related pyrazole derivatives involving:
- Preparation of 1-(4-chlorophenyl)-pyrazolidin-3-one intermediate by reaction of 4-chlorophenyl hydrazine with appropriate acrylates or β-ketoesters.
- Dehydrogenation of this intermediate in a polar aprotic solvent (e.g., acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, tetrahydrofuran) to yield 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.
- Subsequent reaction of this intermediate with alkylating agents (e.g., alkyl halides or tosylates) to introduce substituents such as methyl groups at the 5-position.
- The process avoids isolation of intermediates, improving efficiency and reducing costs.
This method is advantageous due to:
- Use of polar aprotic solvents that serve multiple steps.
- Avoidance of expensive phase transfer catalysts.
- Short reaction times and high yields.
- Scalability for industrial production.
Regioselective Methylation at the 5-Position
Methylation at the 5-position of the pyrazole ring can be achieved by reacting the pyrazole intermediate with methylating agents such as methyl iodide or methyl sulfate under basic conditions. This regioselectivity is important to obtain 5-methyl substitution without affecting other positions on the ring.
Detailed Reaction Conditions and Solvent Systems
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Formation of pyrazolidinone | 4-chlorophenylhydrazine + alkyl acrylate/base | Acetone, Acetonitrile, DMF | Room temp to reflux | Base catalysis (e.g., K2CO3) |
| Dehydrogenation | Pyrazolidinone intermediate + oxidizing agent | Polar aprotic solvents | 25–50 °C | One-pot, no isolation of intermediate |
| Alkylation (methylation) | Methyl halide or equivalent + base | Same as above | 25–30 °C | Regioselective methylation at C-5 |
Polar aprotic solvents include acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, and tetrahydrofuran.
Analytical and Purification Techniques
- HPLC Analysis: Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phases is effective for analyzing 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine and its impurities. For MS-compatible methods, phosphoric acid is replaced with formic acid.
- Recrystallization: Final purification is commonly done by recrystallization from suitable solvents such as methanol or ethyl acetate mixtures to obtain high purity product.
- Spectroscopic Characterization:
Research Findings and Comparative Data
Summary and Recommendations
- The most efficient preparation of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine involves a one-pot process starting from 4-chlorophenylhydrazine and alkyl acrylates, proceeding through pyrazolidinone intermediates, followed by dehydrogenation and regioselective methylation in polar aprotic solvents.
- Avoiding isolation of intermediates simplifies the process and reduces cost and time.
- Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide are preferred for their dual role in multiple reaction steps.
- Analytical methods such as reverse phase HPLC and NMR are essential for ensuring product purity and structural confirmation.
- This compound’s preparation benefits from established pyrazole synthetic methodologies adapted with modern one-pot and solvent-efficient approaches.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The pyrazole ring and chlorophenyl group undergo electrophilic substitution under controlled conditions:
| Reaction Type | Reagents/Conditions | Product(s) | Yield | Key Observations |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-pyrazole derivative | 72% | Nitration occurs at the 4-position of the pyrazole ring due to electron-donating NH₂ group |
| Sulfonation | H₂SO₄ (fuming), 80°C | Pyrazole sulfonic acid | 65% | Reactivity influenced by steric hindrance from the methyl group |
Mechanism :
-
The NH₂ group activates the pyrazole ring toward electrophiles.
-
Nitration follows a classical nitronium ion attack, while sulfonation proceeds via a Wheland intermediate .
Domino Reactions with Arylglyoxals
Under acidic conditions, this compound participates in multicomponent domino reactions to form fused heterocycles:
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Arylglyoxal (e.g., 1a ) | p-TsOH, DMF, 120°C (MW) | Dipyrazolo-fused 1,7-naphthyridine (3 ) | 62% |
| Arylglyoxal + p-toluidine | Same as above | Pyrazolo[3,4-b]pyridine (7 ) | 58% |
-
Initial condensation between the amine and arylglyoxal.
-
Sequential C═O/C═N additions and 6π electrocyclization.
-
Final dehydration to stabilize the fused heterocycle.
Coordination Chemistry
The compound acts as a ligand in metal complexes:
| Metal Salt | Reaction Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(II)Cl₂ | Ethanol, reflux | [Cu(L)₂Cl₂] | Catalytic studies |
| Pd(OAc)₂ | DMF, 60°C | Pd-L coordination polymer | Cross-coupling catalysis |
Binding Sites :
Coupling Reactions
The amine group enables cross-coupling for functionalization:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Buchwald–Hartwig | Pd₂(dba)₃, XPhos | N-Arylated pyrazole derivatives | 85% |
| Ullmann | CuI, 1,10-phenanthroline | Biaryl amines | 78% |
Example :
Biological Interactions
Though not a direct chemical reaction, its interaction with biological targets influences reactivity:
| Target | Assay Type | IC₅₀/Kᵢ | Mechanism |
|---|---|---|---|
| Sigma receptor | Radioligand binding | 12 nM | Antagonism via hydrophobic pocket binding |
| MAO-B enzyme | Fluorescence | 45 μM | Competitive inhibition |
Stability and Reactivity Profile
| Condition | Reactivity Outcome |
|---|---|
| Aqueous acidic (pH < 3) | Degradation to chlorophenyl fragments |
| UV light (254 nm) | Photooxidation of the amine group |
Handling Recommendations :
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate biochemical pathways, leading to therapeutic effects such as anticonvulsant activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives exhibit diverse pharmacological and chemical applications, driven by substituent variations. Below is a systematic comparison of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine with structurally related compounds:
Table 1: Structural and Electronic Comparisons
Key Observations
In contrast, ortho-chlorophenyl derivatives (e.g., ) experience steric hindrance, reducing conjugation efficiency. Trifluoromethyl (CF₃) substituents (e.g., ) significantly increase lipophilicity and metabolic stability compared to methyl groups, making them favorable in drug design for improved bioavailability.
Heterocyclic Modifications :
- Replacement of the methyl group with furan () introduces aromatic heterocyclic character, which may enhance π-π stacking interactions in biological targets.
- Pyrazolone analogs (e.g., ) exhibit ketone functionality, enabling hydrogen bonding and coordination with metal ions, useful in catalysis or chelation therapies.
Biological and Pharmacological Implications: Pyrazolone derivatives are noted for antibacterial, antitumor, and metal-ion extraction properties . The target compound’s primary amine group may serve as a hydrogen bond donor, critical for receptor binding. Discontinued commercial availability of some analogs (e.g., ) suggests challenges in synthesis or stability, underscoring the importance of substituent selection in practical applications.
Biological Activity
1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine, also known as 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 4-chlorophenyl group and a methyl group . Its structural formula can be represented as follows:
This structure is crucial as it influences the compound's interactions with various biological targets, contributing to its biological activity.
The mechanism of action for 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It may exert effects by binding to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit enzymes involved in cell proliferation, leading to anticancer effects .
Antimicrobial Activity
Research indicates that 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell wall synthesis or function .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects . It has shown promising results in reducing inflammatory markers such as TNF-α and IL-6 in cell culture models. The anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Anticancer Potential
Significant attention has been given to the anticancer potential of this compound. Studies have reported that it can inhibit the growth of various cancer cell lines, including glioblastoma and breast cancer cells. The compound exhibits low micromolar activity against specific kinases involved in cancer progression, such as AKT2/PKBβ .
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine against glioblastoma cells. The compound was found to inhibit neurosphere formation in primary patient-derived glioma stem cells and showed potent EC50 values against glioblastoma cell lines while exhibiting significantly less cytotoxicity towards non-cancerous cells .
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, the compound was tested for its ability to reduce TNF-α and IL-6 levels in vitro. Results indicated that it effectively inhibited these pro-inflammatory cytokines at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated ketones. Microwave-assisted methods (e.g., 60–80°C, 15–30 min) improve regioselectivity and reduce side products compared to conventional heating . For example, Jairo Quiroga et al. demonstrated microwave-mediated synthesis of analogous pyrazole derivatives using 3-aryl-1-phenyl-1H-pyrazol-5-amine and aromatic aldehydes, achieving >85% purity via recrystallization . Solvent polarity (e.g., DMF vs. ethanol) also affects reaction kinetics, with polar aprotic solvents favoring cyclization .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
X-ray crystallography is the gold standard for unambiguous structural determination. For instance, Bassam Abu Thaher et al. resolved bond angles and torsion angles of a fluorinated pyrazole analog using single-crystal diffraction (R factor = 0.031) . Complementary techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., 4-chlorophenyl protons resonate at δ 7.3–7.5 ppm) .
- FT-IR : Amine N–H stretches (~3300–3400 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 238) validate molecular weight .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole ring formation be addressed?
Regioselectivity in pyrazole synthesis is influenced by steric and electronic factors. Strategies include:
- Preorganization of reactants : Using β-ketoesters with bulky groups (e.g., tert-butyl) to direct cyclization .
- Catalytic additives : ZnCl₂ or acetic acid enhances nucleophilic attack at the α-position of ketones .
- Microwave irradiation : Reduces kinetic competition between pathways, favoring the 1,3-dipolar cycloaddition pathway .
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antifungal vs. anticancer effects) arise from assay variability (e.g., cell lines, concentrations). A robust approach includes:
- Dose-response profiling : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HeLa) .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm receptor specificity (e.g., cannabinoid receptor binding assays) .
- Comparative SAR studies : Modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
Q. How can computational modeling complement experimental data in studying this compound?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with reactivity. Viveka et al. combined experimental IR/NMR with B3LYP/6-311++G(d,p) simulations to validate the charge distribution and tautomeric stability of pyrazole derivatives . Molecular docking (AutoDock Vina) further identifies potential binding modes with biological targets (e.g., COX-2 or p38 MAPK) .
Methodological Challenges and Solutions
Q. What strategies mitigate decomposition during storage or biological assays?
Q. How are synthetic byproducts characterized and minimized?
Common byproducts include regioisomeric pyrazoles and uncyclized hydrazones. Solutions involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
